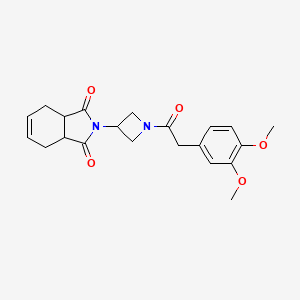
N-cycloheptyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cycloheptyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also features a pyridine ring, another common feature in many drugs . The morpholinosulfonyl group could potentially increase the compound’s solubility in water .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyridine rings, along with the morpholinosulfonyl and cycloheptyl groups . These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The compound’s reactivity could be influenced by factors such as the electron-donating or -withdrawing nature of the substituents on the rings .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine-containing compounds serve as essential building blocks for drug construction. Researchers have explored various synthetic methods for obtaining substituted piperidines. These methods include cyclization, hydrogenation, cycloaddition, annulation, and multicomponent reactions. The piperidine moiety appears in more than twenty classes of pharmaceuticals, making it a versatile scaffold for drug discovery .
a. Antiviral Agents: Piperidine derivatives have shown promise as antiviral agents. Researchers investigate their potential to inhibit viral replication and combat infections caused by RNA and DNA viruses.
b. Neurological Disorders: Piperidines play a role in neurological drug development. Compounds containing the piperidine core may target neurotransmitter receptors, ion channels, or enzymes involved in neurodegenerative diseases.
c. Anti-Inflammatory Activity: Certain piperidine-based compounds exhibit anti-inflammatory properties. Researchers explore their effects on cytokine production, immune response modulation, and inflammation pathways.
d. Anticancer Agents: Piperidines have been investigated for their anticancer potential. Some derivatives show cytotoxic effects against cancer cells, making them interesting candidates for further study.
e. Cardiovascular Drugs: The piperidine scaffold contributes to cardiovascular drug design. Researchers explore its role in vasodilation, antiarrhythmic effects, and other cardiovascular functions.
f. Antibacterial Compounds: Piperidine derivatives have been evaluated for antibacterial activity. Their effectiveness against Gram-positive and Gram-negative bacteria is an area of interest.
g. Spiropiperidines: Spiropiperidines, a class of piperidine derivatives, have unique structural features. Researchers study their pharmacological properties and potential applications.
h. Condensed Piperidines: Condensed piperidines, formed by fusion with other heterocycles, offer diverse pharmacological profiles. Their use in drug design warrants exploration.
Conclusion
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further studies to determine its physical and chemical properties, its biological activity, and its potential uses . For example, if the compound shows promising biological activity, it could be further developed and tested as a potential drug .
Propiedades
IUPAC Name |
N-cycloheptyl-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4S/c27-22(24-19-6-3-1-2-4-7-19)18-9-12-25(13-10-18)21-20(8-5-11-23-21)31(28,29)26-14-16-30-17-15-26/h5,8,11,18-19H,1-4,6-7,9-10,12-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJRASXPRWRBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)
![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)
![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)


![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)